Physicochemical Drug-Likeness Profile vs. Lipinski and Veber Benchmarks
The compound's computed physicochemical parameters fall within all Lipinski Rule of 5 criteria and Veber oral bioavailability thresholds. Molecular weight (229.24 g/mol) is below the 500 Da cutoff; calculated LogP (XLogP3-AA = 1.1 and ACD/LogP = 0.63) is well below the 5.0 ceiling; hydrogen bond donor count (1) is below the 5-donor maximum; hydrogen bond acceptor count (6) is below the 10-acceptor maximum; topological polar surface area (83 Ų) is below the 140 Ų Veber threshold; and rotatable bond count (3) is below the 10-bond Veber limit [1]. By comparison, several marketed kinase inhibitors such as bosutinib (MW 530.45, TPSA 83 Ų) and neratinib (MW 557.05, TPSA 113 Ų) exceed 500 Da, placing this compound in a more fragment-like physicochemical space advantageous for lead optimization campaigns [2].
| Evidence Dimension | Physicochemical drug-likeness parameters (MW, LogP, HBD, HBA, TPSA, RotB) |
|---|---|
| Target Compound Data | MW = 229.24 g/mol; XLogP3-AA = 1.1; ACD/LogP = 0.63; HBD = 1; HBA = 6; TPSA = 83 Ų; RotB = 3 |
| Comparator Or Baseline | Lipinski Rule of 5 (MW ≤ 500, LogP ≤ 5, HBD ≤ 5, HBA ≤ 10); Veber rule (TPSA ≤ 140 Ų, RotB ≤ 10); Bosutinib (MW 530.45, TPSA 83 Ų); Neratinib (MW 557.05, TPSA 113 Ų) |
| Quantified Difference | MW is 271–328 Da lower than bosutinib and neratinib; all parameters meet both Lipinski and Veber criteria without violations |
| Conditions | Computed values from PubChem (XLogP3-AA), ACD/Labs Percepta Platform (LogP, TPSA), and ChemSpider predicted data |
Why This Matters
A fragment-like physicochemical profile with zero Rule-of-5 violations supports use as a low-molecular-weight starting point for structure-based lead optimization, offering greater synthetic tractability for property modulation compared to larger, more lipophilic kinase inhibitor scaffolds.
- [1] PubChem Compound Summary CID 1470985: Computed physicochemical descriptors (MW, XLogP3-AA, HBD, HBA, Rotatable Bond Count). National Center for Biotechnology Information. Accessed 2026-04-29. View Source
- [2] Lipinski, C.A. et al. (2001) Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1–3), 3–26. Veber, D.F. et al. (2002) Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 45(12), 2615–2623. Bosutinib and neratinib comparator data from DrugBank (DB08059, DB11828). View Source
